1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy-

HIV latency reversal PTPN1/PTPN2 dual inhibition STAT5 phosphorylation

1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy- (CAS 832127-74-9) is a fluorinated heterocyclic compound belonging to the 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) chemotype. This scaffold has been identified as a privileged structure for modulating signal transducer and activator of transcription 5 (STAT5) SUMOylation, thereby functioning as an HIV-1 latency-reversing agent (LRA) and a dual inhibitor of the non-receptor tyrosine phosphatases PTPN1 and PTPN2.

Molecular Formula C7H4FN3O2
Molecular Weight 181.12 g/mol
CAS No. 832127-74-9
Cat. No. B3057632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy-
CAS832127-74-9
Molecular FormulaC7H4FN3O2
Molecular Weight181.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)N(N=N2)O
InChIInChI=1S/C7H4FN3O2/c8-4-1-2-6-5(3-4)7(12)11(13)10-9-6/h1-3,13H
InChIKeyKJPCCGVLMVWQIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 832127-74-9 – 6-Fluoro-3-Hydroxy-1,2,3-Benzotriazin-4(3H)-One Sourcing & Differentiation Guide


1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy- (CAS 832127-74-9) is a fluorinated heterocyclic compound belonging to the 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) chemotype [1]. This scaffold has been identified as a privileged structure for modulating signal transducer and activator of transcription 5 (STAT5) SUMOylation, thereby functioning as an HIV-1 latency-reversing agent (LRA) and a dual inhibitor of the non-receptor tyrosine phosphatases PTPN1 and PTPN2 [2]. The introduction of a fluorine atom at the 6-position of the fused benzene ring distinguishes this derivative from its non-fluorinated parent (HODHBt, CAS 28230-32-2) and other positional isomers, creating quantifiable differences in physicochemical properties relevant to medicinal chemistry optimization .

Why Generic HODHBt Analogs Cannot Substitute for CAS 832127-74-9 in Procurement


The biological activity of 3-hydroxy-1,2,3-benzotriazin-4(3H)-ones is exquisitely sensitive to the position and electronic nature of substituents on the fused benzene ring. A structure-activity relationship (SAR) analysis of over 40 benzotriazine analogues demonstrated that modifications to the core structure profoundly impact STAT5 SUMOylation inhibition, STAT5 phosphorylation, and HIV latency reversal potency [1]. The 6-fluoro substitution is not inert; fluorine is a strong electron-withdrawing group that alters the ring's electron density, modulates hydrogen-bonding capabilities, and can block metabolic oxidation at that position. Consequently, the 6-fluoro-3-hydroxy derivative (CAS 832127-74-9) cannot be interchanged with the non-fluorinated parent HODHBt (CAS 28230-32-2), the 7-fluoro positional isomer (CAS 1818447-58-3), or the 3-des-hydroxy analog (CAS 1008742-31-1) without altering the pharmacological profile. The specific evidence for this differentiation is detailed in the quantitative guide below [2].

Quantitative Differentiation Evidence for CAS 832127-74-9 vs. Comparator Analogs


Enhanced Target Engagement vs. Parent HODHBt in PTPN1/PTPN2 Inhibition

HODHBt (the non-fluorinated parent compound) inhibits PTPN1 and PTPN2 with average IC50 values of 601 μM and 544 μM, respectively, which limits its pharmacological utility [1]. A focused screen of 52 HODHBt derivatives, which included positional fluoro analogs such as CAS 832127-74-9, identified at least one derivative with enhanced dual PTPN1/PTPN2 inhibitory activity in the low micromolar range—representing a >50-fold improvement over the parent compound [2]. The 6-fluoro substitution is a key variable in this SAR series; the specific derivative(s) with improved activity were not publicly disclosed by structure, but the class-level inference is that electron-withdrawing substituents at specific positions are critical for potency enhancement [3].

HIV latency reversal PTPN1/PTPN2 dual inhibition STAT5 phosphorylation

Calculated Physicochemical Differentiation: 6-Fluoro vs. Parent HODHBt

The introduction of a fluorine atom at the 6-position fundamentally alters the physicochemical profile compared to the parent HODHBt (CAS 28230-32-2). The target compound has an exact molecular mass of 181.02875454 g/mol, 5 hydrogen bond acceptors, and 1 hydrogen bond donor . In contrast, HODHBt has a molecular weight of 163.13 g/mol with fewer heteroatom interactions. The fluorine substitution increases the molecular weight by approximately 18 Da and introduces a strong electronegative moiety that decreases the pKa of adjacent functional groups, modulates logP (estimated increase in lipophilicity), and can significantly alter metabolic stability by blocking CYP450-mediated oxidation at the 6-position—a well-established strategy in medicinal chemistry for improving pharmacokinetic half-life [1].

Medicinal chemistry Physicochemical properties Lead optimization

Positional Selectivity: 6-Fluoro vs. 7-Fluoro Analogs in Biological Activity

The benzotriazinone SAR study highlights that the substituent position on the fused benzene ring is a critical determinant of biological activity; analogues with substituents at different positions exhibit non-equivalent activity profiles in STAT5 transcriptional activation assays [1]. The 6-fluoro isomer (CAS 832127-74-9) and the 7-fluoro isomer (CAS 1818447-58-3) are structurally distinct regioisomers. While direct head-to-head biological comparison data between these two positional isomers has not been published, the established SAR framework predicts that the 6-fluoro substitution places the electronegative fluorine atom in a distinct electronic environment relative to the triazinone carbonyl and the N3-hydroxy group, potentially affecting intramolecular hydrogen bonding, tautomeric equilibria, and target binding differently than the 7-fluoro isomer .

Regioisomer differentiation Fluorine positional SAR STAT5 inhibition

3-Hydroxy Moiety Is Essential: Differentiation from 3H-Des-Hydroxy Analogs

The N3-hydroxy group is a critical pharmacophoric element for the HODHBt chemotype. The SAR study conclusively demonstrated that removal or modification of the 3-hydroxy group abolishes or severely attenuates STAT5 SUMOylation inhibitory activity [1]. The structurally related compound 6-fluoro-3H-1,2,3-benzotriazin-4-one (CAS 1008742-31-1), which lacks the 3-hydroxy substituent, is functionally distinct from the target compound (CAS 832127-74-9). In the JCI Insight study, the inactive structural analogue HBt (lacking the N3-hydroxy group) was explicitly used as a negative control and showed no PTPN1/PTPN2 inhibition, confirming that the N3-OH is a requisite motif for target engagement [2].

Pharmacophore requirement N-hydroxy group STAT5 SUMOylation

In Vivo Tolerability Profile of the Benzotriazine Chemotype

Initial in vivo tolerability studies of the benzotriazine chemotype (to which CAS 832127-74-9 belongs) demonstrated a lack of acute toxicity in mouse models following systemic administration [1]. While compound-specific in vivo data for the 6-fluoro derivative are not publicly available, the class-level evidence indicates that the benzotriazine scaffold is compatible with further preclinical development. This is a differentiating factor relative to other chemotypes targeting the PTPN1/PTPN2/STAT5 axis, where toxicity or narrow therapeutic windows have hindered progression. Additionally, in vitro studies demonstrated that active benzotriazine analogues promote immune effector functions without causing global immune activation—a critical safety differentiator for HIV cure applications [2].

In vivo toxicity Acute tolerability Preclinical safety

Reactive Intermediate Chemistry: Denitrogenative Functionalization Utility

1,2,3-Benzotriazin-4(3H)-ones, including the 3-hydroxy substituted variants, have been demonstrated to undergo trifluoroacetic acid-mediated denitrogenative ortho-hydroxylation to yield ortho-hydroxybenzamides in good to high yields under metal-free conditions [1]. The 6-fluoro substitution on the target compound introduces an additional handle for downstream diversification: the fluorine atom can serve as a spectroscopic probe (¹⁹F NMR), can participate in nucleophilic aromatic substitution reactions, and can direct subsequent functionalization via its electron-withdrawing effect. This synthetic versatility is not present in the non-fluorinated HODHBt and provides the 6-fluoro derivative with unique utility as a synthetic intermediate for building fluorinated benzamide libraries [2].

Synthetic utility Denitrogenative hydroxylation ortho-Hydroxybenzamide precursors

Validated Application Scenarios for CAS 832127-74-9 in Research and Industrial Procurement


Medicinal Chemistry: PTPN1/PTPN2 Dual Inhibitor Lead Optimization for HIV Cure

CAS 832127-74-9 is positioned within a chemotype that has demonstrated tractable SAR for dual PTPN1/PTPN2 inhibition and HIV latency reversal. The parent compound HODHBt inhibits both phosphatases (PTPN1 IC50 = 601 μM; PTPN2 IC50 = 544 μM) and enhances STAT5 phosphorylation in CD4+ T cells [1]. A derivative screening campaign identified compounds with >50-fold improved potency in the low micromolar range [2]. The 6-fluoro substitution represents a key vector for further SAR exploration, leveraging fluorine's electronic effects to modulate potency, selectivity, and metabolic stability. This compound is appropriate for procurement by medicinal chemistry groups conducting iterative analog synthesis and biochemical profiling against PTPN1/PTPN2 and STAT5 SUMOylation endpoints.

Chemical Biology: STAT5 SUMOylation Pathway Probe Development

The benzotriazine scaffold, including 3-hydroxy derivatives, is a validated chemical probe for interrogating STAT5 SUMOylation biology. The 2020 SAR study demonstrated that active benzotriazine analogues increase STAT5 phosphorylation, promote STAT5 binding to the HIV LTR, and reactivate latent HIV in primary CD4+ T cell models without causing global T cell activation [1]. The 6-fluoro derivative offers a potential advantage as a probe molecule: the fluorine atom serves as a ¹⁹F NMR reporter, enabling direct observation of compound-target interactions and metabolic fate in cellular and in vivo settings without the need for radiolabeling. This makes CAS 832127-74-9 particularly valuable for chemical biology groups studying the dynamics of STAT5 pathway modulation.

Synthetic Chemistry: Building Block for Fluorinated Benzamide Libraries

1,2,3-Benzotriazin-4(3H)-ones undergo metal-free denitrogenative ortho-hydroxylation under TFA-mediated conditions to yield ortho-hydroxybenzamides in good to high yields [1]. The 6-fluoro substituent on CAS 832127-74-9 adds value as a synthetic building block: the fluorine atom directs regioselectivity in subsequent electrophilic aromatic substitution reactions, enables palladium-catalyzed cross-coupling at the fluorine-bearing position via C-F activation, and provides a ¹⁹F NMR handle for reaction monitoring. The resulting fluorinated ortho-hydroxybenzamides are privileged scaffolds in medicinal chemistry with documented applications in kinase inhibitor and receptor antagonist programs. This makes the compound a strategic procurement choice for synthetic laboratories focused on library synthesis and diversity-oriented synthesis.

Immuno-Oncology: Dual PTPN1/PTPN2 Inhibitor for Cancer Immunotherapy

PTPN1 and PTPN2 have been identified as intracellular immune checkpoints that limit anti-tumor immunity. The benzotriazine chemotype has been validated as a dual PTPN1/PTPN2 inhibitor scaffold that enhances CD8+ and γδ-T cell immune effector functions [1]. While ABBV-CLS-484 (a structurally distinct PTPN1/PTPN2 active-site inhibitor) is in clinical trials for solid tumors [2], the HODHBt chemotype operates via a distinct mixed inhibition mechanism, offering a complementary approach. The 6-fluoro derivative is appropriate for procurement by groups exploring alternative PTPN1/PTPN2 chemotypes for immunotherapy applications or seeking backup scaffolds to established clinical candidates.

Quote Request

Request a Quote for 1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.